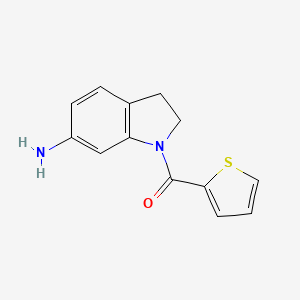

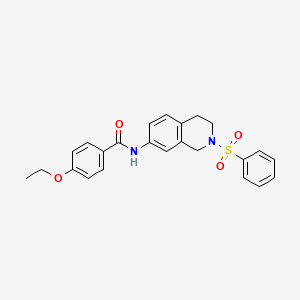

1-(2-Thienylcarbonyl)indolin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Thienylcarbonyl)indolin-6-amine, also known as 1-thienylindolin-6-one, is a synthetic compound that has been used for a variety of scientific research applications. It is a heterocyclic compound containing both carbon and sulfur atoms, and is classified as an indole derivative. It has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Classification of Indoles

1-(2-Thienylcarbonyl)indolin-6-amine falls into the broader category of indole compounds. A comprehensive framework for the classification of indole syntheses has been developed, acknowledging the complexity and historical significance of indole chemistry. This framework categorizes indole syntheses into nine distinct strategies, each associated with specific synthesis types like Bartoli, Bischler, and Fischer indole syntheses. These methodologies highlight the diverse and strategic approaches to indole synthesis, each contributing to the broader understanding of chemical properties and potential applications (Taber & Tirunahari, 2011).

Analytical Applications

The reactivity of indole rings, such as that in 1-(2-Thienylcarbonyl)indolin-6-amine, with reagents like ninhydrin, suggests potential in analytical chemistry. Ninhydrin reactions, known for forming various chromophores, are extensively used in the detection, isolation, and analysis of amino acids, peptides, and proteins across multiple scientific disciplines. This reactivity has significant implications for agricultural, biochemical, and medical sciences, among others, indicating a broad utility in analytical methodologies (Friedman, 2004).

Environmental and Industrial Applications

Advanced oxidation processes (AOPs) have been identified as effective in degrading nitrogen-containing compounds like amines, which are prevalent in various industrial sectors. This degradation is crucial for environmental sustainability, as these compounds are often resistant to conventional treatments. The insights into the reactivity and degradation mechanisms of amines provide valuable information for developing technologies aimed at mitigating environmental pollutants (Bhat & Gogate, 2021).

Carbon Capture Technologies

The reactivity of amines with carbon dioxide, as studied in the context of 1-(2-Thienylcarbonyl)indolin-6-amine, presents promising pathways for carbon capture technologies. Computational and experimental studies on amine-CO2 reactions are crucial for understanding the mechanisms of carbon capture and designing more efficient agents. This research is vital for addressing global challenges related to greenhouse gas emissions and climate change (Yang et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

(6-amino-2,3-dihydroindol-1-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c14-10-4-3-9-5-6-15(11(9)8-10)13(16)12-2-1-7-17-12/h1-4,7-8H,5-6,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMOKAHTZAFWTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Thienylcarbonyl)indolin-6-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)

![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)

![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)

![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)

![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2516950.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2516953.png)